Methyl 2-formamido-3-methylbutanoate
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Overview
Description
- It belongs to the class of synthetic cannabinoids, which are psychoactive substances often found in illicit drug markets .
- These compounds mimic the effects of natural cannabinoids (such as THC) and interact with cannabinoid receptors in the brain.
Methyl 2-formamido-3-methylbutanoate: is a chemical compound with the molecular formula CHNO.
Preparation Methods
- The synthetic route to produce Methyl 2-formamido-3-methylbutanoate involves chemical reactions.
- Unfortunately, specific synthetic methods and reaction conditions for this compound are not widely documented in the literature.
- precursor compounds like MDMB-INACA (CAS 2709672-58-0) serve as starting materials for its synthesis .
Chemical Reactions Analysis
- Methyl 2-formamido-3-methylbutanoate may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but detailed information is scarce.
- Major products formed from these reactions would need further investigation.
Scientific Research Applications
- Research on Methyl 2-formamido-3-methylbutanoate is limited due to its relatively recent emergence.
- Its applications span multiple fields:
Forensics: Identification and detection of synthetic cannabinoids in plant materials.
Toxicology: Assessing its impact on health and safety.
Clinical Research: Investigating potential therapeutic effects.
Chemistry and Biology: Studying its interactions with receptors and pathways.
Mechanism of Action
- The exact mechanism by which Methyl 2-formamido-3-methylbutanoate exerts its effects remains unclear.
- It likely interacts with the endocannabinoid system, affecting neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
- Methyl 2-formamido-3-methylbutanoate is part of a diverse group of synthetic cannabinoids.
- Similar compounds include JWH-018, AB-FUBINACA, and 5F-ADB, each with distinct chemical structures and effects.
Properties
IUPAC Name |
methyl 2-formamido-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)7(10)11-3/h4-6H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAFWGOCRMGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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